Ethoxycarbonyl isocyanate chemical properties
Ethoxycarbonyl isocyanate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethoxycarbonyl Isocyanate
Authored by: A Senior Application Scientist
Abstract
Ethoxycarbonyl isocyanate (C₄H₅NO₃) is a highly reactive and versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. Possessing both an isocyanate and an ester functional group, it serves as a valuable building block for a diverse range of molecular architectures. Its utility is defined by the pronounced electrophilicity of the isocyanate carbon, making it a prime target for nucleophilic attack. This guide provides a comprehensive exploration of the core chemical properties of ethoxycarbonyl isocyanate, detailing its structure, reactivity, synthesis, and handling. The content herein is synthesized from established literature and safety data to provide field-proven insights for laboratory professionals.
Physicochemical and Structural Properties
Ethoxycarbonyl isocyanate is a colorless to pale yellow liquid characterized by the molecular formula C₄H₅NO₃ and a molar mass of 115.09 g/mol .[1][2] The molecule's reactivity is dictated by the presence of the highly electrophilic isocyanate (-N=C=O) group directly attached to an ethoxycarbonyl group. This structural arrangement influences the electronic distribution across the isocyanate moiety, making it a potent reagent for introducing carbamate functionalities.
Core Physicochemical Data
A summary of the key physical properties is essential for its practical application in a laboratory setting. This data informs decisions regarding reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₃ | [1],[3] |
| Molar Mass | 115.09 g/mol | [1],[4] |
| Appearance | Clear colorless to pale yellow liquid | [1],[5] |
| Density | 1.115 g/mL at 25 °C | [1],[6] |
| Boiling Point | 25 °C at 10 mmHg | [1],[6] |
| Refractive Index (n²⁰/D) | 1.408 | [1],[6] |
| Solubility | Soluble in many organic solvents (e.g., ethers, aromatic hydrocarbons) | [1] |
The Chemistry of the Isocyanate Group: Reactivity Profile
The isocyanate functional group is an electrophilic heterocumulene, R−N=C=O, whose chemistry is dominated by the susceptibility of its central carbon atom to nucleophilic addition.[7] Ethoxycarbonyl isocyanate is no exception and readily engages with a wide array of nucleophiles. These reactions are typically exothermic and proceed rapidly.[8]
Reactions with Nucleophiles
The primary mode of reactivity involves the addition of a compound containing an active hydrogen atom across the C=N bond of the isocyanate.[9]
-
With Alcohols: The reaction with an alcohol yields a urethane (carbamate). This is one of the most fundamental reactions in polyurethane chemistry and a common application for this reagent.[7] The oxygen of the alcohol attacks the isocyanate carbon, followed by proton transfer to the nitrogen.
-
ROH + EtOOC-NCO → EtOOC-NH-C(O)OR
-
-
With Amines: Primary or secondary amines react vigorously to form substituted ureas.[7][9] This reaction is generally faster than the reaction with alcohols due to the greater nucleophilicity of amines.
-
R₂NH + EtOOC-NCO → EtOOC-NH-C(O)NR₂
-
-
With Water: Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which subsequently decomposes to yield a primary amine and carbon dioxide gas.[7] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.
-
H₂O + EtOOC-NCO → [EtOOC-NH-COOH] → EtOOC-NH₂ + CO₂
-
The following diagram illustrates these fundamental nucleophilic addition pathways.
Caption: Core reactivity of ethoxycarbonyl isocyanate with common nucleophiles.
Cycloaddition Reactions
Isocyanates can participate as electrophiles in various cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactam rings.[7][10] This reactivity opens pathways to complex heterocyclic structures that are valuable in medicinal chemistry.
Thermal Stability and Decomposition
While ethoxycarbonyl isocyanate is a stable molecule under proper storage, it can undergo thermal decomposition. The thermal decomposition of carbamates is a known, albeit high-temperature, method for generating isocyanates, representing the reverse of the alcohol addition reaction.[11] At temperatures above 400°C, related structures like isocyanurates (trimers of isocyanates) can decompose to regenerate the free isocyanate group.[12] Thermal degradation of materials containing isocyanate-derived linkages can release a variety of compounds, including amines and aminoisocyanates.[13]
Synthesis and Purification
Understanding the synthesis of ethoxycarbonyl isocyanate is crucial for assessing its purity and potential side products. Several synthetic routes exist, with a common laboratory-scale method involving the reaction of urethane (ethyl carbamate) with oxalyl chloride.[3][14]
Experimental Protocol: Synthesis from Urethane
This protocol is based on a literature procedure and highlights the critical parameters for a successful synthesis.[3] The causality for using oxalyl chloride lies in its ability to act as a dehydrating and activating agent to convert the carbamate into the isocyanate.
Materials:
-
Urethane (Ethyl carbamate)
-
Oxalyl chloride
-
Chloroform (anhydrous)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve urethane in anhydrous chloroform.
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition. Rationale: This exothermic reaction requires temperature control to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the reaction mixture. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the N-H stretch of the starting material and the appearance of the strong isocyanate (-N=C=O) band around 2250 cm⁻¹.
-
Once the reaction is complete, cool the mixture and carefully quench any excess oxalyl chloride.
-
The crude product is isolated by removing the solvent under reduced pressure.
The following workflow diagram illustrates the synthesis and purification process.
Sources
- 1. chembk.com [chembk.com]
- 2. ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHOXYCARBONYL ISOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ETHOXYCARBONYL ISOCYANATE CAS#: 19617-43-7 [chemicalbook.com]
- 6. ETHOXYCARBONYL ISOCYANATE | 19617-43-7 [chemicalbook.com]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. doxuchem.com [doxuchem.com]
- 10. researchtrends.net [researchtrends.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 14. Isocyanate synthesis by substitution [organic-chemistry.org]
